molecular formula C18H18N2O2S B2755094 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide CAS No. 912771-09-6

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Cat. No.: B2755094
CAS No.: 912771-09-6
M. Wt: 326.41
InChI Key: DNFIUWGHPYCOQN-UHFFFAOYSA-N
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Description

N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a benzamide derivative featuring a 5,7-dimethyl-substituted benzothiazole ring linked via an amide bond to a 4-ethoxy-substituted benzene ring. The benzothiazole moiety is a heterocyclic scaffold known for its pharmacological relevance, including antimicrobial, anticancer, and enzyme inhibitory activities.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-4-22-14-7-5-13(6-8-14)17(21)20-18-19-15-10-11(2)9-12(3)16(15)23-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFIUWGHPYCOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC(=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Substituted Anilines with Thiourea Derivatives

The benzothiazole ring is typically constructed via cyclocondensation of 2-aminothiophenol derivatives. However, for 5,7-dimethyl substitution, 3,5-dimethylaniline serves as the starting material. Treatment with ammonium thiocyanate and bromine in acetic acid induces cyclization to form 2-amino-5,7-dimethyl-1,3-benzothiazole.

Reaction Conditions :

  • Solvent : Glacial acetic acid
  • Temperature : 80–100°C
  • Time : 4–6 hours
  • Yield : 60–75%

Mechanistic Insight :
Electrophilic bromination at the para position of the aniline amino group initiates ring closure, followed by sulfur incorporation via thiocyanate decomposition.

Alternative Route: Lawesson’s Reagent-Mediated Cyclization

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) facilitates cyclization of 3,5-dimethyl-2-nitroaniline to the corresponding benzothiazole under milder conditions:

Procedure :

  • Dissolve 3,5-dimethyl-2-nitroaniline in dry toluene.
  • Add Lawesson’s reagent (1.2 equiv).
  • Reflux at 110°C for 3 hours.
  • Reduce the nitro group to amine using H2/Pd-C.

Advantages :

  • Avoids corrosive bromine.
  • Higher functional group tolerance.

Synthesis of 4-Ethoxybenzoyl Chloride

Ethylation of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is ethylated using diethyl sulfate or ethyl bromide in alkaline conditions:

Reaction :
$$
\text{4-HO-C}6\text{H}4\text{-COOH} + \text{Et}2\text{SO}4 \xrightarrow{\text{NaOH}} \text{4-EtO-C}6\text{H}4\text{-COOH} + \text{NaHSO}_4
$$

Conditions :

  • Base : 10% NaOH aqueous solution
  • Temperature : 60°C
  • Yield : 85–90%

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl2) or oxalyl chloride to generate 4-ethoxybenzoyl chloride:

Procedure :

  • Add 4-ethoxybenzoic acid (1 equiv) to excess SOCl2.
  • Reflux at 70°C for 2 hours.
  • Remove excess SOCl2 via distillation.

Purity : >95% (by 1H NMR).

Amide Coupling Strategies

Schotten-Baumann Reaction

The classical method involves reacting 2-amino-5,7-dimethyl-1,3-benzothiazole with 4-ethoxybenzoyl chloride in a biphasic system:

Protocol :

  • Dissolve the amine (1 equiv) in 10% NaOH.
  • Add 4-ethoxybenzoyl chloride (1.1 equiv) dropwise.
  • Stir vigorously at 0–5°C for 1 hour.
  • Isolate the precipitate via filtration.

Yield : 70–80%
Limitations : Hydrolysis of acid chloride in aqueous media reduces efficiency.

Carbodiimide-Mediated Coupling

Modern approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous solvents:

Optimized Procedure :

  • Dissolve 2-amino-5,7-dimethyl-1,3-benzothiazole (1 equiv) and 4-ethoxybenzoic acid (1.2 equiv) in DMF.
  • Add EDC (1.5 equiv) and HOBt (1.5 equiv).
  • Stir at room temperature for 12 hours.
  • Quench with water and extract with ethyl acetate.

Yield : 85–92%
Advantages :

  • Minimizes racemization.
  • Suitable for acid- or base-sensitive substrates.

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent literature describes tubular reactors for benzothiazole amidation, enhancing reproducibility and safety:

Parameters :

  • Residence Time : 10 minutes
  • Temperature : 50°C
  • Catalyst : Immobilized lipase (e.g., Candida antarctica)

Throughput : 1 kg/hour

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) affords >99% purity.
  • Chromatography : Silica gel with hexane/ethyl acetate (7:3) removes unreacted amine.

Challenges and Mitigation Strategies

Regioselectivity in Benzothiazole Formation

Methyl groups at positions 5 and 7 necessitate precise temperature control during cyclization to avoid para-substitution byproducts.

Stability of 4-Ethoxybenzoyl Chloride

Storage under argon at −20°C prevents hydrolysis to 4-ethoxybenzoic acid.

Emerging Methodologies

Photochemical Amidation

Recent advances utilize UV light (254 nm) to activate 4-ethoxybenzoic acid in the presence of catalytic tris(2,2′-bipyridyl)ruthenium(II):

Benefits :

  • No coupling reagents required.
  • Scalable to gram quantities.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

Chemical Properties and Structure

The compound possesses a molecular formula of C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S and a molecular weight of approximately 306.39 g/mol. Its structure includes a benzothiazole moiety, which is known for its diverse biological activities.

Biological Activities

2.1 Anticancer Activity

Research has indicated that compounds with similar structural features to N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit cancer cell proliferation effectively. In a study evaluating various benzothiazole derivatives, some were found to have IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents against human colorectal carcinoma cell lines (HCT116) .

2.2 Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Benzothiazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. In comparative studies, certain derivatives showed Minimum Inhibitory Concentration (MIC) values that suggest strong antimicrobial effects . This positions this compound as a candidate for further development in antimicrobial therapies.

Case Studies

4.1 Anticancer Screening

In a recent study focusing on the synthesis and evaluation of benzothiazole derivatives, several compounds were tested for their anticancer activity against HCT116 cells using the Sulforhodamine B assay. Notably, compounds similar to this compound demonstrated significant cytotoxicity with IC50 values suggesting they are more potent than traditional chemotherapeutics .

4.2 Antimicrobial Evaluation

Another case study assessed the antimicrobial efficacy of various benzothiazole derivatives against a range of microbial strains. The findings indicated that certain modifications in the benzothiazole structure could enhance antimicrobial activity significantly, suggesting pathways for optimizing the efficacy of compounds like this compound .

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Electronic Properties

Key structural variations among analogs include:

  • Substituents on the benzothiazole/benzoxazole ring : Electron-donating (e.g., methyl) or withdrawing groups (e.g., chloro, fluoro).
  • Benzamide substituents: Ethoxy, morpholinopropyl, or halogenated groups.
  • Heteroatom substitution : Sulfur (benzothiazole) vs. oxygen (benzoxazole) in the heterocyclic ring.
Table 1: Structural and Electronic Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide C₁₉H₁₈N₂O₂S* 338.42 5,7-dimethyl (benzothiazole), 4-ethoxy Enhanced lipophilicity, potential enzyme interactions
N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide C₂₄H₂₂N₂O₃ 386.45 Benzoxazole core, 4-ethoxy Reduced electron density vs. benzothiazole; safety data available
2-Chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide C₂₃H₂₆ClN₃O₂S 443.99 Chloro, morpholinopropyl Increased steric bulk; potential CNS activity
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₆ClF₂NO₂S 273.68 Chloro, difluoro PFOR enzyme inhibition in anaerobic organisms

*Calculated based on structural analysis.

Pharmacological and Biochemical Implications

  • Benzothiazole vs. Benzoxazole derivatives may exhibit reduced metabolic stability due to higher polarity .
  • Substituent Effects: Ethoxy group: Increases lipophilicity, favoring passive diffusion across biological membranes. Chloro/fluoro groups: Electron-withdrawing effects strengthen hydrogen bonding (e.g., C–H⋯F interactions in crystal packing ), which may enhance target affinity.

Biological Activity

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a compound belonging to the benzothiazole derivative class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{16}H_{18}N_{2}O_{2}S
  • Molecular Weight : 302.39 g/mol

Biological Activity Overview

Benzothiazole derivatives are known for a variety of biological activities including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects. The specific activities of this compound have been investigated in several studies.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have shown that compounds similar to this compound inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Cytokine Modulation : The compound has been observed to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines, suggesting a dual role in anti-inflammatory and anticancer activities .
  • Mechanistic Insights : Western blot analysis has revealed that similar compounds inhibit critical signaling pathways (e.g., AKT and ERK), which are often upregulated in cancer progression .

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives are attributed to their ability to modulate immune responses and inhibit pro-inflammatory mediators. This activity is particularly relevant for conditions characterized by chronic inflammation.

Research Findings

A summary of key studies regarding the biological activity of this compound is presented below:

StudyFindings
Kamal et al. (2010)Identified significant anticancer effects in A431 and A549 cell lines with apoptosis induction.
Lee et al. (2011)Demonstrated anti-inflammatory properties through cytokine modulation in RAW264.7 macrophages.
El-Helby et al. (2019)Investigated structure–activity relationships revealing enhanced anticancer activity with specific substitutions on the benzothiazole ring.

Case Studies

Several case studies have highlighted the potential therapeutic applications of benzothiazole derivatives:

  • Case Study 1 : A compound structurally similar to this compound was tested against pancreatic cancer cells and showed promising results in inhibiting cell growth while promoting apoptosis .
  • Case Study 2 : In a study involving inflammatory models, a benzothiazole derivative exhibited significant reductions in edema and pro-inflammatory cytokines when administered in vivo, indicating potential for treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are most effective for preparing N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide, and how can reaction conditions be optimized?

The compound is synthesized via condensation of 5,7-dimethyl-2-aminobenzothiazole with 4-ethoxybenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane . Key parameters for optimization include:

  • Temperature : Room temperature to 60°C, depending on reaction kinetics.
  • Solvent : Polar aprotic solvents (e.g., DCM) enhance reactivity.
  • Purification : Column chromatography or recrystallization from methanol/ethanol improves purity . Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) and NMR (e.g., disappearance of aminobenzothiazole NH2 signal at δ 5.2 ppm) ensures reaction completion .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., ethoxy protons at δ 1.4–1.6 ppm for CH3 and δ 4.1–4.3 ppm for OCH2) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 355.12) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on benzothiazole) impact biological activity, and how can contradictory data be resolved?

Substituting methyl groups at the 5,7-positions (vs. 4,7-) alters steric and electronic interactions with target proteins. For example:

  • Bioactivity shifts : 5,7-dimethyl derivatives show enhanced binding to kinase targets compared to 4,7-isomers, as evidenced by IC50 values .
  • Data reconciliation : Comparative molecular docking (e.g., using AutoDock Vina) and enzyme inhibition assays (e.g., fluorescence polarization) clarify discrepancies in reported activities .

Q. What experimental strategies are employed to elucidate the compound’s mechanism of action in complex biological systems?

  • Target identification : Pull-down assays with biotinylated probes or affinity chromatography isolate binding partners .
  • Pathway analysis : RNA-seq or phosphoproteomics identifies downstream effects (e.g., MAPK/ERK pathway modulation) .
  • In vitro models : 3D tumor spheroids or primary cell cultures validate efficacy and toxicity profiles .

Q. How can synthetic yields be improved while minimizing side reactions (e.g., acyl chloride hydrolysis)?

  • Reagent stoichiometry : Use 1.2 equivalents of 4-ethoxybenzoyl chloride to drive the reaction to completion .
  • Moisture control : Conduct reactions under nitrogen atmosphere with anhydrous solvents .
  • Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates acylation and reduces reaction time .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and stability?

  • Solubility : Discrepancies arise from solvent polarity (e.g., DMSO vs. ethanol). Standardize testing via shake-flask method (USP guidelines) .
  • Stability : Degradation under light/heat is mitigated by storage at -20°C in amber vials. HPLC-MS tracks decomposition products (e.g., ethoxy group cleavage) .

Methodological Best Practices

Q. What strategies are recommended for derivative synthesis to explore structure-activity relationships (SAR)?

  • Parallel synthesis : Use combinatorial libraries with varied benzamide substituents (e.g., methoxy, halogens) .
  • Click chemistry : Introduce triazole or thioether linkers via CuAAC or thiol-ene reactions .
  • Biological screening : Prioritize derivatives with logP < 3.5 and polar surface area < 80 Ų for optimal bioavailability .

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